N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide
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Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group attached to a hydroxyethyl chain, which is further connected to a difluorobenzenesulfonamide moiety. The presence of fluorine atoms and the sulfonamide group contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzenesulfonyl chloride and 2-cyclohexyl-2-hydroxyethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.
Procedure: The 2,6-difluorobenzenesulfonyl chloride is reacted with 2-cyclohexyl-2-hydroxyethylamine in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification methods like high-performance liquid chromatography (HPLC) to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
Reduction: The compound can be reduced to modify the sulfonamide group or the aromatic ring.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atoms may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclohexyl-2-hydroxyethyl)-2,6-dichlorobenzenesulfonamide
- N-(2-cyclohexyl-2-hydroxyethyl)-2,6-dibromobenzenesulfonamide
- N-(2-cyclohexyl-2-hydroxyethyl)-2,6-dimethylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO3S/c15-11-7-4-8-12(16)14(11)21(19,20)17-9-13(18)10-5-2-1-3-6-10/h4,7-8,10,13,17-18H,1-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTHSCROTRBLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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